
(R)-3-(4-Isobutyl-phenyl)-butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(4-Isobutyl-phenyl)-butan-2-one is an organic compound with the molecular formula C14H20O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is known for its aromatic properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-Isobutyl-phenyl)-butan-2-one typically involves the reaction of 4-isobutylbenzaldehyde with a suitable ketone under catalytic conditions. One common method includes the use of a Grignard reagent, where 4-isobutylbenzaldehyde reacts with a Grignard reagent derived from a suitable alkyl halide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and the product is purified using techniques such as flash chromatography .
Industrial Production Methods
Industrial production of ®-3-(4-Isobutyl-phenyl)-butan-2-one may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-3-(4-Isobutyl-phenyl)-butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
®-3-(4-Isobutyl-phenyl)-butan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.
Mechanism of Action
The mechanism of action of ®-3-(4-Isobutyl-phenyl)-butan-2-one involves its interaction with specific molecular targets and pathways. The compound’s aromatic ring and functional groups allow it to participate in various biochemical interactions, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Similar Compounds
®-2-(4-Isobutylphenyl)propanoic acid: Known as ®-ibuprofen, this compound is structurally similar but has different functional groups and applications.
4-Isobutylbenzaldehyde: A precursor in the synthesis of ®-3-(4-Isobutyl-phenyl)-butan-2-one, sharing the isobutylphenyl moiety.
Uniqueness
®-3-(4-Isobutyl-phenyl)-butan-2-one is unique due to its specific chiral configuration and the presence of both aromatic and ketone functional groups. This combination allows it to participate in a diverse range of chemical reactions and applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C14H20O |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
(3R)-3-[4-(2-methylpropyl)phenyl]butan-2-one |
InChI |
InChI=1S/C14H20O/c1-10(2)9-13-5-7-14(8-6-13)11(3)12(4)15/h5-8,10-11H,9H2,1-4H3/t11-/m0/s1 |
InChI Key |
VOYZJYGIHFRNAG-NSHDSACASA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)C |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


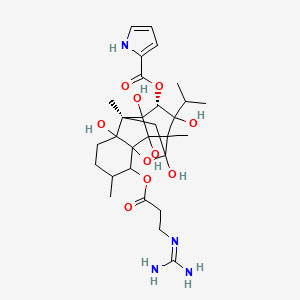
![(E,E)-8-[4-(3-Chlorophenyl)butadien-1-yl]caffeine](/img/structure/B10838507.png)
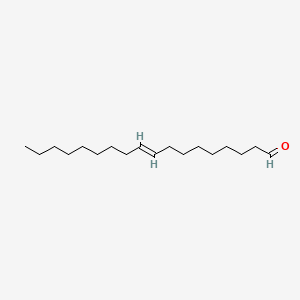

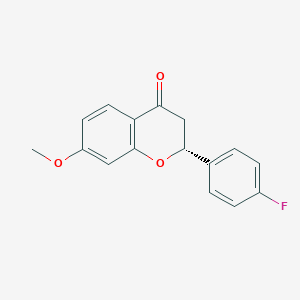

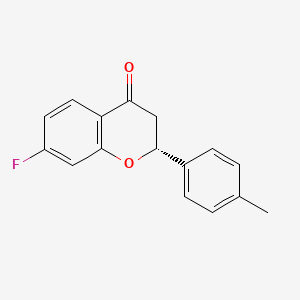



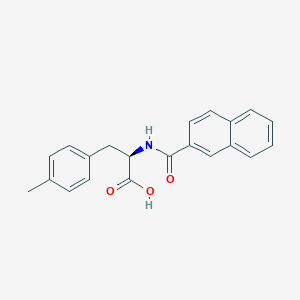
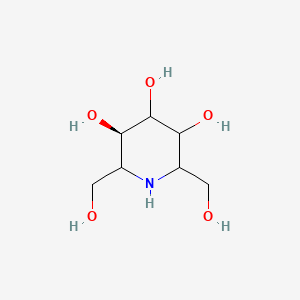

![3-Propyl-[1,4]thiazepan-(5E)-ylideneamine](/img/structure/B10838594.png)
